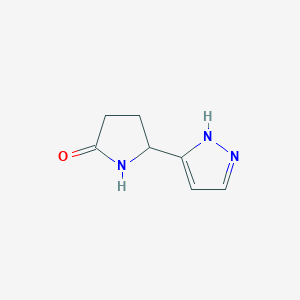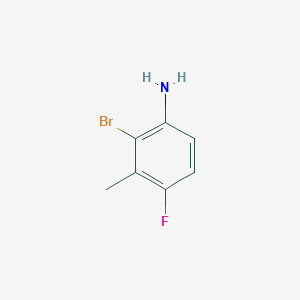
2-Bromo-4-fluoro-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluoro-3-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The bromine substituent makes it suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts, along with boronic acids or esters, are typically used in cross-coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and metal hydrides for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-3-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluoro-3-methylaniline in various applications depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative or final product synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-3-(trifluoromethyl)aniline: Another halogenated aniline derivative with distinct properties due to the presence of a trifluoromethyl group.
Uniqueness
2-Bromo-4-fluoro-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity in chemical reactions and its suitability for specific applications, such as in the synthesis of pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C7H7BrFN |
|---|---|
Peso molecular |
204.04 g/mol |
Nombre IUPAC |
2-bromo-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C7H7BrFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 |
Clave InChI |
MEPFEFYEAMAGSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Br)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


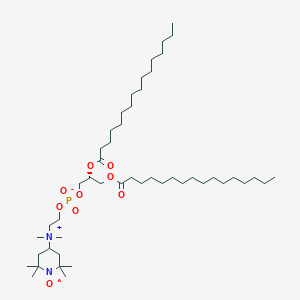
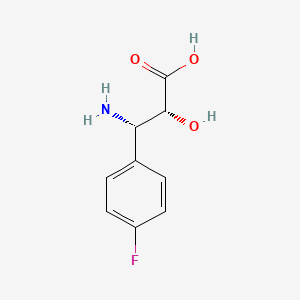




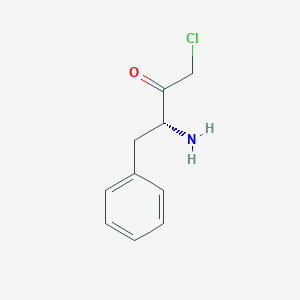
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
